Medicarpin 3-O-glucoside-6'-malonate

Phytoalexin metabolism Elicitor dose-response Chickpea cell culture

Medicarpin 3-O-glucoside-6′-malonate (MGM; C₂₅H₂₆O₁₂; MW 518.47 g/mol) is a malonylated glucoside of the pterocarpan phytoalexin (–)-medicarpin, classified within the isoflavonoid family. The compound was first isolated and structurally elucidated from chickpea (Cicer arietinum L.) cell suspension cultures as a constitutive secondary metabolite, and it has subsequently been identified as a major isoflavonoid conjugate in the roots of alfalfa (Medicago sativa L.) and other forage legumes.

Molecular Formula C25H26O12
Molecular Weight 518.5 g/mol
Cat. No. B1260499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedicarpin 3-O-glucoside-6'-malonate
Molecular FormulaC25H26O12
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O
InChIInChI=1S/C25H26O12/c1-32-11-2-4-13-15-9-33-16-7-12(3-5-14(16)24(15)36-17(13)6-11)35-25-23(31)22(30)21(29)18(37-25)10-34-20(28)8-19(26)27/h2-7,15,18,21-25,29-31H,8-10H2,1H3,(H,26,27)/t15-,18+,21+,22-,23+,24-,25+/m0/s1
InChIKeyBQAJKXKYTQTBDK-PCHDOLKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medicarpin 3-O-glucoside-6′-malonate: Compound Identity, Phytoalexin Conjugate Class, and Procurement Context


Medicarpin 3-O-glucoside-6′-malonate (MGM; C₂₅H₂₆O₁₂; MW 518.47 g/mol) is a malonylated glucoside of the pterocarpan phytoalexin (–)-medicarpin, classified within the isoflavonoid family [1]. The compound was first isolated and structurally elucidated from chickpea (Cicer arietinum L.) cell suspension cultures as a constitutive secondary metabolite, and it has subsequently been identified as a major isoflavonoid conjugate in the roots of alfalfa (Medicago sativa L.) and other forage legumes [2]. MGM is biosynthesized from (–)-medicocarpin via the action of malonyl-CoA:pterocarpan-7-O-β-D-glucoside 6′′-O-malonyltransferase (EC 2.3.1.115) and is catalogued under ChEBI:80391, KEGG COMPOUND C16224, and KNApSAcK C00010184 [3]. Its existence as both a constitutive vacuolar storage form and an elicitor-responsive metabolite distinguishes it from the free aglycone medicarpin, making it a critical reference standard for phytoalexin metabolism, plant defense signaling, and legume secondary metabolite profiling studies.

Why Medicarpin 3-O-glucoside-6′-malonate Cannot Be Replaced by the Aglycone Medicarpin or Other In-Class Malonylglucosides


Generic substitution within the pterocarpan malonylglucoside family is precluded by the compound’s unique metabolic dualism and subcellular compartmentation. Unlike the aglycone medicarpin—which is synthesized de novo in the cytoplasm upon elicitation and rapidly excreted or incorporated into cell walls—MGM accumulates constitutively in the vacuole of unstressed cells and serves as a preformed reservoir that can be hydrolyzed to release bioactive medicarpin upon pathogen challenge [1]. The malonyl moiety is not merely a solubilizing tag; it governs vacuolar sequestration via tonoplast transport and determines the compound’s availability for rapid mobilization [2]. Furthermore, elicitor dose-response studies reveal that the ratio of MGM to free medicarpin is inversely related to elicitor strength: low elicitor doses favor MGM accumulation, whereas high doses suppress malonyltransferase activity and promote aglycone formation, a regulatory switch not observed for isoflavone-type malonylglucosides such as formononetin 7-O-glucoside-6′′-O-malonate (FGM) [3]. These functional properties mean that MGM cannot be functionally replaced by medicarpin aglycone, medicarpin 3-O-glucoside (which lacks the malonyl group and the vacuolar targeting signal), or FGM (which belongs to a distinct biosynthetic branch and shows divergent elicitor responsiveness).

Medicarpin 3-O-glucoside-6′-malonate: Quantitative Differential Evidence Against Closest Comparators


Elicitor-Dose-Dependent Accumulation Ratio: MGM vs. Free Medicarpin Aglycone

In chickpea cell suspension cultures, the ratio of accumulating medicarpin 3-O-glucoside-6′-malonate (MGM) to free medicarpin aglycone is strictly controlled by elicitor dose. At low yeast-glucan elicitor concentrations, MGM accumulation predominates over aglycone formation; as elicitor dose increases, this ratio inverts, with aglycone medicarpin becoming the dominant accumulated species [1]. This elicitor-dependent partitioning is quantitatively distinct from the behavior of the isoflavone conjugate formononetin 7-O-glucoside-6′′-O-malonate (FGM), where elicitor treatment does not stimulate net conjugate accumulation above constitutive levels [2]. The differential regulation provides a functional criterion for distinguishing pterocarpan-type malonylglucosides from isoflavone-type malonylglucosides in elicitor studies.

Phytoalexin metabolism Elicitor dose-response Chickpea cell culture

Subcellular Compartmentation: Vacuolar MGM Sequestration vs. Cytoplasmic Aglycone Excretion

Medicarpin 3-O-glucoside-6′-malonate is predominantly localized in the plant vacuole, as demonstrated by immunolocalization studies showing that the final product of the medicarpin biosynthetic pathway accumulates in the vacuolar compartment while the biosynthetic enzymes (vestitone reductase, isoflavone reductase) are exclusively cytosolic [1]. In contrast, de novo synthesized medicarpin aglycone is frequently excreted from cells into the apoplast or culture medium [2]. This spatial separation—vacuolar conjugate storage versus cytoplasmic synthesis and extracellular aglycone excretion—constitutes a metabolic channeling system that prevents premature aglycone conjugation and allows rapid mobilization of preformed MGM reserves upon pathogen perception via malonylesterase-mediated hydrolysis at the tonoplast [3]. The unmalonylated precursor medicarpin 3-O-glucoside lacks the malonyl group required for efficient vacuolar sequestration and is not a major stored metabolite in unstressed tissues.

Subcellular localization Vacuolar transport Metabolic channeling

Preformed Conjugate as a Phytoalexin Reservoir: Radiolabeling Evidence for Medicarpin Release from MGM

Pulse-chase radiolabeling experiments with [¹⁴C]phenylalanine in alfalfa cell cultures demonstrated that treatment with L-α-aminooxy-β-phenylpropionic acid (AOPP), a potent in vivo inhibitor of phenylalanine ammonia-lyase (PAL), after elicitation resulted in the initial appearance of radiolabeled medicarpin of very low specific activity [1]. This finding indicates that medicarpin can be released from a preformed, non-radioactive conjugate pool—identified as MGM—rather than being exclusively synthesized de novo. The quantitative implication is that a significant fraction of elicitor-induced medicarpin originates from hydrolysis of pre-existing vacuolar MGM reserves, not from de novo biosynthesis through the PAL pathway. This reservoir function is unique to the malonylated glucoside form; the aglycone medicarpin is not stored in significant quantities in unelicited cells and cannot serve as a preformed defense reservoir.

Metabolic flux Phytoalexin mobilization PAL inhibition

Tissue-Specific Distribution: MGM as a Root- and Culture-Specific Conjugate vs. Foliage-Restricted Isoflavonoids

In whole-plant studies of alfalfa (Medicago sativa L.), MGM was identified as a major isoflavonoid metabolite in roots but was present at very low levels in foliage, where it was restricted to stems; leaves contained only trace amounts [1]. In contrast, formononetin 7-O-glucoside-6′′-O-malonate (FGM) showed broader tissue distribution and was detectable in both roots and foliage depending on cultivar [1]. In cell suspension cultures, MGM and FGM co-accumulated as major metabolites, but cultures accumulated a higher proportion of their conjugated isoflavonoids as MGM and formononetin glucoside than did intact roots, and did not synthesize coumestrol glycosides [1]. This tissue-specific and culture-specific partitioning pattern distinguishes MGM from other legume malonylglucosides and has implications for selecting appropriate biological matrices for extraction and quantification.

Tissue-specific metabolomics Alfalfa isoflavonoid profiling Plant development

Constitutive Accumulation in Unelicited Cells: MGM vs. Elicitor-Inducible-Only Aglycones

In chickpea cell suspension cultures (cultivar ILC 3279), both medicarpin 3-O-glucoside-6′-malonate (MGM) and maackiain 3-O-glucoside-6′-O-malonate (MaGM) were isolated and structurally characterized as constitutive metabolites present in unelicited, healthy cells [1]. Upon yeast elicitor application, a substantial increase in medicarpin and maackiain aglycone levels was observed, followed by a delayed but significantly higher rise in conjugate levels [1]. This establishes that MGM is not merely an elicitor-inducible detoxification product but a bona fide constitutive component of the basal secondary metabolome, a property shared with the structurally closely related MaGM but not with the aglycones medicarpin and maackiain, which are undetectable or present only at trace levels in unelicited cultures [2]. The constitutive nature of MGM makes it a more reliable biomarker for legume secondary metabolism than the aglycone, whose levels fluctuate dramatically with stress.

Constitutive secondary metabolism Phytoalexin biosynthesis Chickpea cell culture

Medicarpin 3-O-glucoside-6′-malonate: Evidence-Backed Application Scenarios for Research and Industrial Sourcing


Phytoalexin Mobilization Studies: Investigating Preformed Conjugate Hydrolysis

MGM is the only commercially identifiable pterocarpan malonylglucoside for which direct radiolabeling evidence demonstrates its function as a preformed phytoalexin reservoir. Researchers studying the kinetics of conjugate-to-aglycone conversion under pathogen challenge or wound signals require authentic MGM as an analytical standard and as a substrate for malonylesterase activity assays [4]. The PAL-inhibitor (AOPP) experimental paradigm established by Kessmann et al. (1990) provides a validated framework for quantifying the contribution of MGM hydrolysis to total medicarpin accumulation.

Vacuolar Transport and Tonoplast Trafficking Research

MGM is the only pterocarpan conjugate with experimentally confirmed vacuolar localization via immunogold electron microscopy [4]. Researchers investigating tonoplast transport mechanisms, vacuolar sequestration of secondary metabolites, or the role of malonylation as a vacuolar sorting signal can use MGM as a validated probe compound. The aglycone medicarpin and the non-malonylated glucoside lack the structural features required for vacuolar targeting and cannot substitute in these studies.

Elicitor Screening and Dose-Response Characterization in Legume Cell Cultures

The elicitor-dose-dependent partitioning between MGM and medicarpin aglycone provides a quantitative readout for elicitor potency and mode of action [4]. Low elicitor doses favor MGM accumulation, while high doses suppress conjugate formation and promote aglycone production. This bidirectional response is unique to pterocarpan-type malonylglucosides and can be exploited in screening programs for elicitor discovery, plant defense activator development, or metabolic engineering of phytoalexin pathways.

Legume Metabolomics and Biomarker Discovery for Root-Specific Secondary Metabolism

MGM serves as a root-specific and cell-culture-specific metabolite marker in alfalfa and other forage legumes, with negligible foliar abundance [4]. This tissue specificity makes MGM a valuable reference standard for LC-MS-based metabolomics workflows targeting root secondary metabolism, plant–microbe interaction studies in the rhizosphere, or quality control of legume-derived nutraceutical extracts. The constitutive presence of MGM in healthy roots distinguishes it from stress-inducible-only markers such as medicarpin aglycone.

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